molecular formula C10H16BrN5O7 B1384367 8-Bromoguanosine hydrate CAS No. 332359-99-6

8-Bromoguanosine hydrate

Cat. No. B1384367
M. Wt: 398.17 g/mol
InChI Key: GQDQASJCTAVAAG-WDIWPRJTSA-N
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Description

8-Bromoguanosine hydrate is a chemical compound often used in scientific experiments due to its unique physical, chemical, and biological properties . It is a purine nucleoside and a brominated derivative of guanosine . It can reduce the conformational heterogeneity of RNA to enhance its function .


Molecular Structure Analysis

The empirical formula of 8-Bromoguanosine hydrate is C10H12BrN5O5 . Its molecular weight on an anhydrous basis is 362.14 . The SMILES string representation of its structure is O.NC1=Nc2c (nc (Br)n2 [C@@H]3O [C@H] (CO) [C@@H] (O) [C@H]3O)C (=O)N1 .


Chemical Reactions Analysis

8-Bromoguanosine hydrate has been studied in the context of its reactions with singlet oxygen . The formation of radical cations of 8-bromoguanine and 8-bromoguanosine and their reactions toward the lowest excited singlet molecular oxygen, a common reactive oxygen species generated in biological systems, have been reported .


Physical And Chemical Properties Analysis

8-Bromoguanosine hydrate appears as crystals or powder or crystalline powder . Its optical rotation is -29.2 ± 0.1° (C=2 in DMSO:Water 1:1) . The assay (HPLC) is ≥96.0% . It has a density of 2.6±0.1 g/cm3 .

Scientific Research Applications

Chemical Radiation Studies

8-Bromoguanosine hydrate (8-Br-Guo) has been studied for its reactions with hydrated electrons in different pH conditions. Research has demonstrated that γ-radiolysis of 8-Br-Guo in aqueous solutions forms guanosine (Guo) at various pH levels. This finding is significant for understanding the chemical behavior of 8-Br-Guo under radiation, which could have implications in fields like radiopharmacy and radiation chemistry (Ioele et al., 2000).

Crystal Structure Analysis

The crystal structure of 8-bromoguanosine hydrate has been a subject of interest for understanding the molecular configuration of purine nucleosides. Studies have shown that 8-bromoguanosine exists in a syn conformation, different from the typical anti conformation found in purine nucleosides. This structural variation, induced by the bromine atom at the 8-position, has implications for our understanding of nucleoside chemistry and molecular biology (Tavale & Sobell, 1970).

Effects on Base Stacking in Nucleic Acids

The addition of halogen substituents like bromine to guanosine can modify the base stacking patterns in the solid state. This has been observed in the crystal structure of 8-Bromoguanosine dihydrate. Understanding these modifications is crucial for the study of nucleic acid structure and function, particularly in the context of synthetic biology and drug design (Bugg & Thewalt, 1969).

Reactions with Radical Cations and Singlet Oxygen

Research has explored the formation of radical cations of 8-bromoguanine and 8-bromoguanosine and their reactions with singlet oxygen. These reactions are important in understanding the biochemical pathways related to inflammation, cancer, and oxidative stress. Such insights are crucial for developing new therapeutic strategies and understanding disease mechanisms (Benny et al., 2021).

Biomedical Research: Intracellular Killing of Leishmania

8-Bromoguanosine has been investigated for its role in stimulating the immune response against intracellular pathogens like Leishmania amazonensis. The compound's ability to activate macrophages to reduce parasite load is a significant finding for infectious disease research and potential therapeutic applications (Giorgio & Barão, 1998).

Safety And Hazards

8-Bromoguanosine hydrate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O5.2H2O/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8;;/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20);2*1H2/t2-,4-,5-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDQASJCTAVAAG-WDIWPRJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoguanosine hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
W Wang, B Feng, X Li, P Yin, P Gao, X Zhao… - Molecular …, 2010 - pubs.rsc.org
… calibrated by the internal standard 8-bromoguanosine hydrate and creatinine. The variables … 30 μL 8-bromoguanosine hydrate (0.30 mmol L −1 ) was analyzed by affinity SPE-HPLC. …
Number of citations: 57 pubs.rsc.org
X Jiao, Y Mo, Y Wu, J He, P Zhang, R Hu… - Journal of separation …, 2014 - Wiley Online Library
… The following ten nucleoside standards plus the internal standard 8-bromoguanosine hydrate (Br8G) were obtained from Sigma–Aldrich (St. Louis, MO, USA), ie pseudouridine (Pseu), 5…
C Tu, C Keane, B Eaton - Nucleosides and Nucleotides, 1997 - Taylor & Francis
… The reagents 8-bromoadenosine, 8bromoguanosine hydrate, morpholine, n-butylamine, i-propylamine, r-butylamine, aniline, 4-aminomethyl pyridine, 2-(aminoethyl)…
Number of citations: 10 www.tandfonline.com
BO Feng, MINHUA ZHENG… - Journal of …, 2005 - Wiley Online Library
… Fourteen nucleoside standards including the internal standard 8-bromoguanosine hydrate (Br 8 G) were obtained from Sigma (St Louis, MO, USA). Affi-Gel 601 was from Bio-Rad (…
Number of citations: 102 onlinelibrary.wiley.com
F Li, X Zhao, G Xu - Chinese Journal of Analytical Chemistry, 2006 - Elsevier
… 8-bromoguanosine hydrate (Br8G) were obtained from Sigma (St. Louis, Mo, USA). Methanol (MeOH) was HPLC-grade and purchased from Tedia (Fairfield, OH, USA). …
Number of citations: 6 www.sciencedirect.com
Y Zheng, G Xu, J Yang, X Zhao, T Pang… - Journal of Chromatography …, 2005 - Elsevier
… The following 14 nucleoside standards, including the internal standard 8-bromoguanosine hydrate (Br8G) were obtained from Sigma (St. Louis, MO, USA): pseudouridine (Pseu), …
Number of citations: 37 www.sciencedirect.com
YF Zheng, J Yang, XJ Zhao, B Feng… - World journal of …, 2005 - ncbi.nlm.nih.gov
… The following 14 nucleoside standards including the internal standard 8-bromoguanosine hydrate (Br8G) were obtained from Sigma (St. Louis, MO, USA): pseudouridine (Pseu), …
Number of citations: 70 www.ncbi.nlm.nih.gov
F Li, X Zhao, W Wang, G Xu - Analytica Chimica Acta, 2006 - Elsevier
… The following 11 nucleoside standards including the internal standard 8-bromoguanosine hydrate (Br8G) were obtained from Sigma (St. Louis, MO, USA): pseudouridine (Pseu), …
Number of citations: 25 www.sciencedirect.com

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